molecular formula C12H9N7O B2803007 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1421459-56-4

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No. B2803007
CAS RN: 1421459-56-4
M. Wt: 267.252
InChI Key: FTTNCDQQBNXWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are one of the most important biological families of nitrogen-containing molecules. They have been known for their essential components in nucleic acid and their current usage in the chemotherapy of AIDS .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by “1-phenyl-2- (1H-pyrrol-1-yl)ethanone” .


Molecular Structure Analysis

The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is complex and includes a pyrrole ring and a pyrazine ring . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .


Physical And Chemical Properties Analysis

The physical properties of pyrimidine, a component of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide”, include a melting point of 22°C and a boiling point of 123-124°C . It is a colorless compound and a crystalline solid that dissolves in water to give a neutral solution .

Scientific Research Applications

Palladium(II) Complexes for Heck Coupling Reaction

The compound N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide serves as a ligand in NNN pincer palladium(II) complexes. These complexes have been synthesized and characterized. When used as catalysts, they exhibit efficient activity in the Heck coupling of aryl bromides with styrenes. Under specific conditions (5% catalyst loading), various styrenes are obtained in moderate to high yields, up to 99% yield .

Rhodium-Catalyzed C–H Functionalization

This compound has been employed in a Rh(III)-catalyzed C–H bond functionalization reaction with internal alkynes. The process allows for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Anticancer Potential

While not extensively studied, the pyrazole core of this compound has been associated with growth inhibition in PC-3 cells . Further exploration of its anticancer properties is warranted.

Insecticidal Activity

Derivatives of diphenyl-1H-pyrazole, including those with cyano substituents, have been designed and synthesized. These compounds target the insect ryanodine receptor, making them potential candidates for novel insecticides .

CDK2 Inhibition

N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which incorporate a pyrazole motif, have been prepared and evaluated as potential CDK2 inhibitors. This suggests a role for pyrazole-containing compounds in cancer research and drug development .

Mechanism of Action

properties

IUPAC Name

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O/c20-11(10-8-13-3-4-14-10)18-9-6-15-12(16-7-9)19-5-1-2-17-19/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTNCDQQBNXWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.